Esculentic acid (Phytolacca)

Description

Primary Botanical Sources of Esculentic Acid

Esculentic acid has been identified and isolated from several species within the Phytolacca genus. medchemexpress.comcabidigitallibrary.orgwikipedia.org The primary sources include:

Phytolacca esculenta, a Chinese herb, is a significant source of esculentic acid. medchemexpress.comnih.govmedchemexpress.com It has been used in traditional Chinese medicine for various purposes. nih.gov Research has confirmed the presence of esculentic acid in this plant, often extracted from its roots. medchemexpress.comchemfaces.com This species is sometimes considered a synonym of Phytolacca acinosa. pfaf.orgwikipedia.org

Phytolacca acinosa, also known as Indian pokeweed, is another primary source of esculentic acid. cabidigitallibrary.orgnih.gov This species is native to temperate eastern Asia, including the Himalayas and much of China. wikipedia.org The roots of P. acinosa are known to contain this compound. chemfaces.com Esculentic acid is one of several triterpenoids found in this plant, alongside compounds like jaligonic acid and phytolaccagenin (B1677769). nih.govdoctorlib.org

Phytolacca americana, or American pokeweed, contains esculentic acid throughout the entire plant. wikipedia.orgwikidoc.org This species is native to eastern North America and has become naturalized in other parts of the world. wikipedia.orgwildflower.org Along with esculentic acid, P. americana contains other triterpenoid (B12794562) saponins (B1172615) and their aglycones, such as phytolaccagenin and jaligonic acid. wikipedia.orgwikidoc.orgeuropa.eunih.gov

Esculentic acid has also been reported in other Phytolacca species, highlighting its prevalence within the genus. These include:

Phytolacca dodecandra : This species, native to eastern Africa and Madagascar, is also known to contain triterpenoid saponins. wikipedia.orgdcmhi.com.cn

Phytolacca octandra : Known as red inkplant, this species is found in subtropical and tropical regions worldwide. wikipedia.orgweedbusters.org.nz

The presence of esculentic acid and related triterpenoids is a characteristic feature of the Phytolacca genus. doctorlib.org

Geographical Distribution and Habitat of Esculentic Acid-Producing Plants

The genus Phytolacca has a widespread, intercontinentally disjunct distribution, with native species found in Central and South America, North America, Asia, and Africa. frontiersin.org The greatest diversity of the genus is found in Central and South America. frontiersin.org

Phytolacca esculenta and Phytolacca acinosa are primarily found in Asia. P. acinosa is native to a region stretching from Pakistan and India through Nepal, Bhutan, China, Taiwan, Korea, and Japan. cabidigitallibrary.org It thrives in valleys, on hillsides, and in forest understories. pfaf.orgtheferns.info It has also been introduced to Europe and North America. cabidigitallibrary.orgwikipedia.org

Phytolacca americana is native to a large portion of North America, including eastern North America, the Midwest, and the Gulf Coast. wikipedia.orgwildflower.org It is commonly found in disturbed areas, open woods, and along fencerows. wikipedia.org It has also been introduced and naturalized in Europe and Asia. wikipedia.orgneobiota.lu

Phytolacca dodecandra is native to eastern Africa and Madagascar. wikipedia.orgdcmhi.com.cn

Phytolacca octandra has a broad distribution in subtropical and tropical regions across the globe. wikipedia.org

Esculentic Acid within the Triterpenoid Saponin (B1150181) Class from Phytolaccaceae

Esculentic acid is classified as a pentacyclic triterpenoid. medchemexpress.comcabidigitallibrary.org Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene (B77637). Within the Phytolaccaceae family, esculentic acid serves as an aglycone (the non-sugar component) for a variety of triterpenoid saponins. wikipedia.orgeuropa.eunih.gov

Saponins are glycosides of steroids or triterpenoids. In Phytolacca species, esculentic acid is often found alongside other triterpenoid aglycones like phytolaccagenin and jaligonic acid. wikipedia.orgdoctorlib.orgeuropa.eu These aglycones are attached to one or more sugar chains to form saponins, such as phytolaccosides. wikipedia.orgeuropa.eu For instance, certain phytolaccosides isolated from Phytolacca americana have been identified as glycosides of esculentic acid. thieme-connect.com The presence of these triterpenoid saponins is a key phytochemical characteristic of the Phytolaccaceae family. nih.govdcmhi.com.cn

Structure

3D Structure

Propriétés

Numéro CAS |

56283-68-2 |

|---|---|

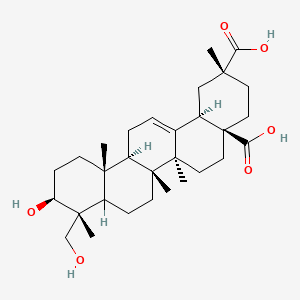

Formule moléculaire |

C30H46O6 |

Poids moléculaire |

502.7 g/mol |

Nom IUPAC |

(2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |

InChI |

InChI=1S/C30H46O6/c1-25(23(33)34)12-14-30(24(35)36)15-13-28(4)18(19(30)16-25)6-7-21-26(2)10-9-22(32)27(3,17-31)20(26)8-11-29(21,28)5/h6,19-22,31-32H,7-17H2,1-5H3,(H,33,34)(H,35,36)/t19-,20?,21-,22+,25-,26+,27+,28-,29-,30+/m1/s1 |

Clé InChI |

CLXOLTFMHAXJST-GOYMLYASSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)O |

SMILES isomérique |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)O |

Origine du produit |

United States |

Botanical Origin and Phytochemical Context

Chemotaxonomic Implications of Esculentic Acid Presence

The distribution of esculentic acid and its derivatives within the Phytolacca genus provides a powerful tool for understanding the evolutionary and taxonomic relationships among its species. The presence of a specific group of triterpenoids, characterized by the 28,30-dicarboxy oleanene skeleton, appears to be a defining feature of a major lineage within the genus, including species like P. americana and P. esculenta. nih.gov Conversely, the absence of these compounds and the predominance of 28-carboxyoleanenes in species like P. dodecandra suggests a significant evolutionary divergence. nih.govthieme-connect.com

Further research into the triterpenoid (B12794562) profiles of a wider range of Phytolacca species is needed to fully elucidate the chemotaxonomic map of the genus. nih.gov Such studies, combining chemical analysis with traditional morphological and genetic data, will undoubtedly lead to a more robust and accurate classification of this medicinally and ecologically important group of plants. The study of triterpene saponins (B1172615) and their aglycones, such as serjanic acid in other species like Phytolacca rugosa, further highlights the chemotaxonomic significance of this class of compounds within the genus. researchgate.netresearchgate.net

Isolation and Purification Methodologies of Esculentic Acid

Extraction Techniques from Plant Biomass

The initial step in isolating Esculentic Acid involves its extraction from the plant material, typically the roots or berries of Phytolacca species. researchgate.netresearchgate.net This process aims to liberate the compound of interest from the complex plant matrix into a solvent. nih.govunido.org

Solvent-Based Extraction Approaches

Solvent extraction is a foundational technique in natural product chemistry, relying on the principle of separating soluble metabolites from insoluble cellular material. unido.org The choice of solvent is crucial and is determined by the polarity and solubility of the target compound. For Esculentic Acid and related triterpenoid (B12794562) saponins (B1172615), which are moderately polar, various solvents and solvent systems have been employed.

Commonly, an initial extraction is performed with an alcohol, such as methanol (B129727) or ethanol (B145695), often mixed with water to increase the extraction efficiency of saponins. nih.govajol.info For instance, a methanol/water (80:20) mixture has been used for percolation extraction at room temperature. ajol.info Similarly, defatted ethanolic extracts are also a common starting point for isolation. nih.gov Another approach involves successive extraction with a series of solvents of increasing polarity. This method fractionates the crude extract based on the solubility of its components. A typical sequence might involve chloroform, diethyl ether, and ethyl acetate. ptfarm.pl In some procedures, the dried plant material is first defatted with a non-polar solvent like petroleum ether to remove lipids before the main extraction with a more polar solvent like methanol. nsf.gov.lk

More advanced methods like ultrasonic-assisted extraction have also been proven effective. This technique uses the energy of ultrasonic waves to enhance cell wall disruption and solvent penetration, often leading to higher extraction yields in shorter times. mdpi.comscientificspectator.com One study found that an ultrasonic method using an ethanol-water mixture was highly efficient for extracting triterpenoid saponins from Phytolaccaceae. mdpi.com

Optimization of Extraction Parameters

To maximize the yield and purity of the extracted compounds, the optimization of various extraction parameters is essential. Key variables include the type of solvent and its concentration, the solvent-to-sample ratio, extraction time, and temperature. researchgate.netnih.gov

Response Surface Methodology (RSM) and Box-Behnken designs are statistical methods often used to systematically optimize these parameters. mdpi.com For the ultrasonic extraction of triterpenoid saponins from Phytolacca, a study identified the optimal conditions to be a 1:1 (v/v) mixture of ethanol and water, a solvent-to-sample ratio of 1:8, and performing the extraction three times for 30 minutes each. mdpi.com Research on other plants has shown that temperature can significantly affect extraction efficiency; for example, the yield of phenolic compounds often increases with temperature up to a certain point, beyond which degradation can occur. nih.gov The optimization process aims to find a balance that maximizes the recovery of the target compound while minimizing the co-extraction of undesirable substances and preventing degradation. mdpi.com

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Method | Ultrasonic Extraction | mdpi.com |

| Solvent System | Ethanol-H₂O (1:1, v/v) | mdpi.com |

| Solvent:Sample Ratio | 1:8 | mdpi.com |

| Extraction Time | 30 minutes | mdpi.com |

| Number of Extractions | 3 | mdpi.com |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are therefore indispensable for separating Esculentic Acid from other saponins, aglycones, and plant metabolites. nih.govresearchgate.net

Liquid Chromatography (HPLC) for Fractionation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation and purification of saponins. nih.gov Due to the lack of strong chromophores in many saponins, detection can be challenging, often requiring detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for saponin separation. nih.gov C18 columns (octadecylsilylated silica) are frequently employed as the stationary phase. nih.govnih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent, usually acetonitrile (B52724) or methanol. nih.gov For instance, Esculentoside A, a saponin from Phytolacca, was separated using a Diamonsil C18 column with a mobile phase of methanol–water (75:25). nih.gov In other studies, a gradient of water and acetonitrile with a small amount of acid, such as 0.1% trifluoroacetic acid, has been used to improve peak shape and resolution. researchgate.net HPLC is also crucial for assessing the purity of fractions obtained from other chromatographic steps. nih.gov

| Stationary Phase | Mobile Phase | Target Compounds | Reference |

|---|---|---|---|

| Diamonsil C18 | Methanol–Water (75:25) | Esculentoside A | nih.gov |

| Kromasil® C18 | Water and Acetonitrile (gradient 5:95 to 50:50 v/v) with 0.1% Trifluoroacetic Acid | Flavonoids and Phenolic acids | researchgate.net |

| C18 Column (General) | Aqueous Acetonitrile or Methanol Gradient | Triterpene Saponins | nih.gov |

Column Chromatography and Related Techniques

Conventional open column chromatography is a fundamental technique for the initial fractionation of crude extracts, although it can be laborious and may lead to lower yields compared to more advanced methods. nih.govresearchgate.net Various stationary phases are used depending on the properties of the compounds to be separated.

Silica (B1680970) gel is a common adsorbent used for separating compounds based on polarity. cdnsciencepub.com For example, saponin acetates from Phytolacca have been fractionated on a silica gel column using a chloroform-ether gradient. cdnsciencepub.com Macroporous resins, such as AB-8 resin, are also effective for enriching saponin fractions from crude extracts, often eluted with an ethanol-water mixture. mdpi.com Other materials like polyamide, Sephadex® LH-20 (for size exclusion and partition chromatography), and Dianion® HP-20 have also been successfully utilized for the column chromatographic separation of Phytolacca constituents. ptfarm.plresearchgate.net

Preparative Scale Isolation Methods

For obtaining larger quantities of pure compounds for structural elucidation and biological studies, preparative scale separation methods are required. While preparative HPLC is a viable option, other techniques like High-Speed Countercurrent Chromatography (HSCCC) have proven to be particularly effective for saponins. researchgate.netresearchgate.net

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, which can cause irreversible adsorption and sample loss. nih.gov This method has been successfully applied to the preparative separation of triterpene saponins from Phytolacca roots. In one study, using a two-phase solvent system of chloroform-methanol-water (4:4:2, v/v/v), researchers were able to isolate four different saponins with high purity from 150 mg of crude extract. nih.gov Ion-pair HSCCC (IP-HSCCC) has also been used for the preparative fractionation of other compounds from Phytolacca americana, demonstrating the versatility of this technique for isolating natural products from this genus on a larger scale. researchgate.net

Purity Assessment and Sample Preparation for Research Applications

The purity of the isolated esculentic acid is paramount for accurate research applications. The assessment of purity is typically conducted using a combination of chromatographic and spectroscopic methods.

Purity Assessment High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of an esculentic acid sample. tistory.com The compound is passed through an analytical column, and its purity is calculated based on the peak area in the resulting chromatogram. Commercial suppliers often guarantee a purity of 95% to over 98%, as verified by HPLC analysis. tistory.combiocrick.comchemfaces.com

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) serves a dual purpose: it confirms the chemical structure of the isolated compound and provides an indication of its purity by revealing the presence of any impurities with distinct spectral signals. nih.govchemfaces.com Mass Spectrometry (MS) is also employed to confirm the molecular weight of the compound, which should correspond to its molecular formula, C₃₀H₄₈O₅. nih.govbiocrick.com

Sample Preparation for Research For research purposes, purified esculentic acid is typically supplied as a powder. tistory.combiocrick.comchemfaces.com Proper sample preparation is crucial for obtaining reliable and reproducible experimental results. This involves selecting an appropriate solvent and ensuring complete dissolution.

Solubility and Solvents : Esculentic acid is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. chemfaces.com For specific analytical applications like Liquid Chromatography-Mass Spectrometry (LC-MS), a sample might be prepared by ultrasonically extracting the compound in 70% methanol. mdpi.com

Storage : To maintain its integrity, esculentic acid should be stored under controlled conditions. It is recommended to store the compound in a sealed container, protected from air and light, under refrigerated or frozen conditions (typically 2-8°C). tistory.comchemfaces.com

Handling : For laboratory use, a stock solution is typically prepared by dissolving the powder in an appropriate solvent. To enhance solubility, especially when preparing higher concentrations, gentle warming of the sample tube (e.g., to 37°C) and sonication in an ultrasonic bath can be beneficial. biocrick.com

The table below summarizes the key physical and chemical properties of esculentic acid relevant to its handling and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O₅ | biocrick.com |

| Molecular Weight | 488.7 g/mol | biocrick.com |

| Physical Description | Powder | tistory.combiocrick.comchemfaces.com |

| Purity (Commercial) | ≥95% to >98% | tistory.combiocrick.comchemfaces.com |

| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemfaces.com |

| Storage Conditions | 2-8°C, protected from air and light | tistory.comchemfaces.com |

Structural Elucidation and Physicochemical Characterization

Advanced Spectroscopic Techniques for Structural Determination

Mass Spectrometry (MS) Analysis

Liquid Secondary Ion Mass Spectrometry (LSIMS)

Liquid Secondary Ion Mass Spectrometry (LSIMS) is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally unstable compounds like esculentic acid. In LSIMS analysis, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of primary ions. This process causes the desorption and ionization of intact sample molecules, primarily through protonation or cationization.

For esculentic acid (C₃₀H₄₆O₆, molecular weight approx. 502.7 g/mol ), LSIMS is expected to produce a prominent pseudomolecular ion peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 503. Depending on the purity of the sample and the matrix used, adduct ions such as the sodiated molecule [M+Na]⁺ (m/z ≈ 525) or the potassiated molecule [M+K]⁺ (m/z ≈ 541) may also be observed.

The fragmentation pattern obtained from LSIMS provides crucial structural information. For oleanane-type triterpenoids, characteristic fragmentation involves a retro-Diels-Alder reaction in the C-ring, which can help confirm the core scaffold. mdpi.com The analysis of these fragment ions, alongside the accurate mass measurement of the pseudomolecular ion, contributes significantly to the structural elucidation and confirmation of esculentic acid.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. The IR spectrum of esculentic acid is characterized by absorption bands corresponding to its key structural features: hydroxyl groups, carboxylic acid groups, and the hydrocarbon skeleton.

The presence of both alcohol and carboxylic acid functionalities results in a very broad absorption band in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibrations involved in hydrogen bonding. chemguide.co.uk A strong, sharp absorption peak is typically observed between 1720-1680 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid group. chemguide.co.uk The aliphatic C-H stretching vibrations of the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups in the triterpenoid (B12794562) structure give rise to multiple sharp bands in the 3000-2850 cm⁻¹ region. vscht.cz The C=C stretching of the double bond within the pentacyclic structure typically appears as a moderate band around 1650 cm⁻¹. Finally, C-O stretching vibrations for the alcohol and carboxylic acid groups are found in the fingerprint region, between 1300-1000 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for Esculentic Acid

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3500–2500 (very broad) | O–H stretch | Carboxylic acid and Alcohol (H-bonded) |

| 3000–2850 | C–H stretch | Alkanes (CH₂, CH₃) |

| 1720–1680 (strong) | C=O stretch | Carboxylic acid |

| ~1650 (moderate) | C=C stretch | Alkene |

Chemical Derivatization for Enhanced Spectroscopic Analysis

Due to their low volatility and the presence of polar functional groups, pentacyclic triterpenoids like esculentic acid often require chemical derivatization prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.net Derivatization serves to increase the volatility and thermal stability of the analyte, as well as to improve chromatographic behavior and enhance detection sensitivity. mdpi.com

The primary sites for derivatization on the esculentic acid molecule are its hydroxyl (–OH) and carboxylic acid (–COOH) groups.

Silylation: This is a common method for derivatizing both hydroxyl and carboxylic acid groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst like trimethylchlorosilane (TMCS) can be used. nih.govbohrium.com This reaction replaces the active hydrogen atoms of the –OH and –COOH groups with a nonpolar trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility for GC analysis. nih.gov

Methylation/Esterification: The carboxylic acid group can be selectively converted into its methyl ester. This is often achieved using reagents like diazomethane (B1218177) or trimethylsilyl diazomethane. nih.gov This process neutralizes the acidic character and increases hydrophobicity, which can be advantageous for certain chromatographic separations and for isolating acidic saponins (B1172615). nih.gov

Acetylation: The hydroxyl groups can be acetylated using acetic anhydride (B1165640) in pyridine. This converts the polar –OH groups into less polar ester groups, which can improve chromatographic peak shape and resolution.

These derivatization strategies are crucial for overcoming analytical challenges, allowing for more robust and sensitive quantification and identification of esculentic acid in complex matrices. xjtu.edu.cn

Stereochemical Assignments and Conformational Analysis

Esculentic acid is a pentacyclic triterpenoid, possessing a rigid and complex three-dimensional structure defined by numerous stereocenters. nih.gov Its fundamental framework is an oleanane-type skeleton, a common scaffold among plant-derived triterpenoids. sinica.edu.twfrontierspartnerships.org The specific spatial arrangement of substituents at each chiral carbon is critical to its chemical identity and properties.

The functional groups of esculentic acid—the hydroxyl groups and the carboxylic acid groups—also have specific stereochemical assignments. Their positions and orientations (α or β, corresponding to pointing down or up from the plane of the ring system, respectively) are determined through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Conformational analysis suggests that bulky substituents will preferentially occupy equatorial positions to reduce 1,3-diaxial interactions, further defining the molecule's low-energy conformation. The elucidation of this precise 3D architecture is essential for understanding its structure-function relationships. ias.ac.in

Comparative Structural Analysis with Related Triterpenoids and Saponins

Esculentic acid belongs to the large and diverse family of triterpenoids, compounds synthesized in many plants, including various species of the Phytolacca genus. ingentaconnect.comnih.gov The structural analysis of esculentic acid becomes more insightful when compared with other closely related triterpenoids and their glycosides (saponins).

The core of esculentic acid is a pentacyclic oleanane (B1240867) scaffold, which it shares with many other well-known triterpenoids such as oleanolic acid and maslinic acid. sinica.edu.tw

Comparison with Oleanolic Acid: Oleanolic acid is one of the most common triterpenoids and also features the oleanane skeleton. The primary structural difference is the substitution pattern. While both compounds have a carboxylic acid group at C-28 and a hydroxyl group at C-3, esculentic acid possesses additional hydroxyl groups on its A-ring, distinguishing it from the simpler oleanolic acid.

Comparison with Phytolaccagenin (B1677769): Phytolaccagenin is another triterpenoid aglycone found in Phytolacca species. It is structurally very similar to esculentic acid, often differing only by the oxidation state or the number and position of hydroxyl or other functional groups on the shared pentacyclic framework.

Relationship to Saponins: In the plant, triterpenoids like esculentic acid often exist as saponins, where one or more sugar chains are attached to the aglycone (the non-sugar part). iomcworld.com For instance, esculentoside A is a saponin (B1150181) where a sugar moiety is attached to the esculentic acid aglycone. researchgate.net The structural diversity within the Phytolacca genus is vast, with variations occurring in both the aglycone structure (e.g., esculentic acid vs. other triterpenoids) and the composition and linkage of the attached sugar chains. researchgate.netacs.org This leads to a wide array of saponins with different properties, all based on a limited number of core triterpenoid structures.

This comparative analysis highlights how subtle modifications to a common molecular scaffold, such as the addition of hydroxyl groups or the attachment of sugars, lead to the vast chemical diversity of triterpenoids and saponins found in nature. frontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetic anhydride |

| Diazomethane |

| Esculentic acid |

| Esculentoside A |

| Glycerol |

| Maslinic acid |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Oleanolic acid |

| Phytolaccagenin |

| Pyridine |

| Trimethylchlorosilane (TMCS) |

Biosynthesis and Metabolic Pathways

Elucidation of Esculentic Acid Biosynthesis Pathway in Plants

The formation of esculentic acid begins with the assembly of a 30-carbon precursor, 2,3-oxidosqualene (B107256), which is subsequently cyclized and extensively decorated by various enzymes.

The biosynthesis of all triterpenoids, including esculentic acid, relies on the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org In plants, two distinct pathways produce these precursors: the mevalonate (B85504) (MVA) pathway located in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. frontiersin.orgnih.gov The MVA pathway is primarily responsible for synthesizing the precursors for sesquiterpenes and triterpenoids. frontiersin.orgrsc.orglibretexts.org

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key regulatory step in the pathway. frontiersin.org Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP. libretexts.org IPP is then isomerized to DMAPP. Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form farnesyl diphosphate (FPP), a C15 compound. nih.gov Finally, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase (SQS) to produce the C30 hydrocarbon squalene. Squalene is then epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene, the direct linear precursor for the cyclization step that initiates triterpenoid (B12794562) diversity. frontiersin.orgnih.gov

The diversification of the triterpenoid backbone is initiated by oxidosqualene cyclases (OSCs), and further modified by enzymes such as cytochrome P450 monooxygenases (P450s). researchgate.net

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the crucial cyclization of the linear 2,3-oxidosqualene into various polycyclic triterpene skeletons. mdpi.comresearchgate.net This reaction is a complex cascade of carbocation formation, rearrangements, and deprotonation that establishes the foundational structure of the triterpenoid. mdpi.com In higher plants, a diverse family of OSCs exists, each producing a specific scaffold, such as lupeol, cycloartenol, or β-amyrin. frontiersin.orgwikipedia.org Given that esculentic acid possesses an oleanane-type backbone, its biosynthesis likely proceeds through the cyclization of 2,3-oxidosqualene into β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase.

Cytochrome P450s (P450s): Following the creation of the basic triterpene skeleton, a vast array of structural modifications is introduced by P450s. frontiersin.org These enzymes are primarily responsible for the regio- and stereo-specific oxidation of the triterpene backbone, adding functional groups like hydroxyl (-OH), carboxyl (-COOH), and epoxy moieties. researchgate.netfrontiersin.org The P450s are a large and diverse family of enzymes, and specific subfamilies are known to be involved in triterpenoid biosynthesis. frontiersin.org For instance, the CYP716 and CYP72 families are widely implicated in the modification of various triterpenoids. frontiersin.orgnih.gov

The table below summarizes the key enzyme families involved in the biosynthesis leading to triterpenoid scaffolds like that of esculentic acid.

| Enzyme Class | Key Enzyme Examples | Function in Pathway | Precursor | Product |

| MVA Pathway | HMG-CoA Reductase (HMGR) | Rate-limiting step in MVA pathway | HMG-CoA | Mevalonate |

| Squalene Synthase (SQS) | Head-to-head condensation | Farnesyl Diphosphate (FPP) | Squalene | |

| Squalene Epoxidase (SQE) | Epoxidation of squalene | Squalene | 2,3-Oxidosqualene | |

| Cyclization | Oxidosqualene Cyclase (OSC) | Cyclization of linear precursor | 2,3-Oxidosqualene | β-amyrin (likely precursor for esculentic acid) |

| Modification | Cytochrome P450s (P450s) | Hydroxylation, Carboxylation | Triterpene Scaffold | Functionalized Triterpenoid |

This table is generated based on established triterpenoid biosynthetic principles.

The structure of esculentic acid features hydroxyl groups and two carboxylic acid groups, indicating extensive post-cyclization modifications of the initial β-amyrin scaffold. hmdb.ca These modifications are primarily catalyzed by P450s in conjunction with their redox partners, such as NADPH-cytochrome P450 reductases (CPRs). researchgate.netfrontiersin.org

The process involves sequential oxidation steps. For example, the formation of a carboxyl group at a specific carbon position (e.g., C-28) is often a three-step process catalyzed by a single P450 enzyme, proceeding from a methyl group to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. nih.gov The CYP716 family of P450s is well-known for catalyzing this C-28 oxidation on various triterpene skeletons, including β-amyrin and lupeol. nih.gov The formation of esculentic acid would require multiple, specific hydroxylation and carboxylation events on the oleanane (B1240867) backbone, each catalyzed by a distinct P450 enzyme.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of triterpenoids like esculentic acid is tightly regulated at the genetic and molecular levels. The expression of the genes encoding biosynthetic enzymes such as OSCs and P450s is often tissue-specific and can be induced by various internal and external stimuli. nih.gov

Transcriptional regulation is a key control mechanism, where transcription factors can modulate the expression of pathway genes. nih.gov For example, the expression of genes involved in specialized metabolite synthesis can be upregulated in response to plant hormones like jasmonic acid or salicylic (B10762653) acid, which are often associated with plant defense. nih.govfrontiersin.org Furthermore, the accumulation of specific triterpenoids in certain plant organs, such as fruits or roots, suggests a developmental regulation of the biosynthetic genes. nih.gov While the specific transcription factors controlling the esculentic acid pathway in Phytolacca have not been fully elucidated, it is expected to follow these general principles of specialized metabolite regulation.

In Vitro Biosynthesis and Heterologous Expression Studies (e.g., Yeast Systems)

Due to the low abundance of many valuable triterpenoids in their native plants, metabolic engineering in microbial hosts has become a promising alternative for their production. researchgate.net Yeast, particularly Saccharomyces cerevisiae, is a favored host for the heterologous expression of plant biosynthetic pathways. springernature.comresearchgate.net

Chemical Synthesis and Semisynthesis of Esculentic Acid and Its Derivatives

Strategies for Total Synthesis of Esculentic Acid Aglycone

The total synthesis of complex pentacyclic triterpenes like the esculentic acid aglycone is a formidable task in organic chemistry. While the literature on the specific total synthesis of esculentic acid aglycone is not abundant, the general strategies employed for other intricate natural products provide insight into the potential synthetic routes. The total synthesis of such molecules is often not commercially viable, which is why semisynthesis from related, more accessible natural precursors is a more common and practical approach. mdpi.comnih.gov

Approaches to synthesizing complex aglycones, such as those for resin glycosides or other diterpenes, often involve convergent strategies where different fragments of the molecule are synthesized separately before being coupled together. frontiersin.orgcapes.gov.br Key steps in such syntheses might include intramolecular cyclizations, Diels-Alder reactions to form the core ring systems, and carefully orchestrated stereoselective reactions to establish the numerous chiral centers. researchgate.net For instance, the synthesis of other triterpenoid (B12794562) aglycones has utilized strategies like ring-closing metathesis and intramolecular Friedel-Crafts reactions to construct the polycyclic framework. researchgate.net However, given the availability of esculentic acid and related sapogenins from natural sources like Phytolacca species, research has predominantly focused on semisynthetic modifications rather than a de novo total synthesis. ksabc.krresearchgate.net

Semisynthetic Approaches to Esculentic Acid Derivatives

Semisynthesis, which involves the chemical modification of a natural product, is the principal method used to generate derivatives of esculentic acid. nih.gov These approaches leverage the natural scaffold of esculentic acid or its direct precursors, such as phytolaccagenin (B1677769), to create novel compounds. nih.gov The primary sites for modification are the hydroxyl and carboxylic acid functional groups on the triterpenoid backbone. researchgate.netmdpi.com

Esculentic acid naturally occurs in plants, primarily from the Phytolaccaceae family, as saponin (B1150181) glycosides. researchgate.netnih.gov These glycosides, known as esculentosides and phytolaccosides, feature sugar moieties attached to the esculentic acid aglycone. nih.govresearchgate.net The process of glycosylation significantly alters the polarity and biological properties of the parent aglycone.

The glycosylation sites are typically the C-3 hydroxyl group and the C-28 carboxylic acid group. nih.govresearchgate.net This leads to two main classes of saponins (B1172615):

Monodesmosidic saponins: These have a single sugar chain, usually attached at the C-3 position. nih.gov

Bidesmosidic saponins: These possess two separate sugar chains, attached at both the C-3 and C-28 positions. nih.gov

The sugar chains can be simple monosaccharides or more complex oligosaccharides. nih.gov A review identified 26 distinct esculentosides and phytolaccosides, comprising 16 monodesmosidic and 10 bidesmosidic saponins. nih.gov The specific nature and linkage of these sugar units create a diverse family of natural compounds.

Table 1: Examples of Natural Glycosides of the Esculentic Acid Family This table provides examples of naturally occurring esculentosides and phytolaccosides, which are glycosylated derivatives of esculentic acid or its closely related aglycone, phytolaccagenin.

| Compound Name | Aglycone | Glycosylation Position(s) | Sugar Moiety | Reference(s) |

| Esculentoside A | Phytolaccagenin | C-3 | Xylose-(1→2)-[arabinose-(1→6)]-glucose | nih.govnih.gov |

| Esculentoside B | Phytolaccagenin | C-3 | Xylose-(1→2)-glucose | researchgate.netnih.gov |

| Esculentoside H | Phytolaccagenin | C-3 | Glucose-(1→2)-glucose | researchgate.netnih.gov |

| Phytolaccoside B | Phytolaccagenin | C-3 and C-28 | C-3: Xylose-(1→2)-glucose; C-28: Glucose | nih.govresearchgate.net |

Derivatization at Specific Positions (e.g., C-3, C-28, C-30)

The functional groups on the esculentic acid scaffold serve as handles for chemical derivatization. The most commonly modified positions are the C-3 hydroxyl group and the carboxylic acid groups at C-28 and C-30. nih.govkoreascience.kr These modifications are typically performed to investigate the structure-activity relationships of these compounds.

C-3 Position: The secondary hydroxyl group at C-3 can be readily modified through reactions such as oxidation to a ketone or esterification/etherification to introduce a variety of substituents. mdpi.comresearchgate.net

C-28 Position: The carboxylic acid at C-28 is a frequent site for esterification to produce methyl, ethyl, or more complex esters. It can also be converted into amides by reacting with various amines. researchgate.netmdpi.com

C-30 Position: Esculentic acid features a carboxylic acid at C-30. Its methyl ester is known as phytolaccagenin. koreascience.kr This position can also be targeted for esterification or other modifications.

A significant study reported the synthesis of 46 different compounds derived from esculentoside A and its aglycone, phytolaccagenin, highlighting the feasibility of creating extensive derivative libraries for biological screening. nih.govresearchgate.net

Table 2: Examples of Semisynthetic Derivatization Strategies This table illustrates common chemical transformations applied to the esculentic acid/phytolaccagenin scaffold to generate novel derivatives for research purposes.

| Position | Type of Modification | Reagents/Conditions | Resulting Functional Group | Reference(s) |

| C-3 | Esterification | Carboxylic acid/anhydride (B1165640), catalyst | Ester | researchgate.netmdpi.com |

| C-28 | Esterification | Diazomethane (B1218177) or Alcohol/Acid Catalyst | Methyl Ester or other esters | mdpi.comkoreascience.kr |

| C-28 | Amidation | Amine, coupling agent | Amide | jmchemsci.comncsu.edu |

| C-30 | Esterification | Diazomethane | Methyl Ester (yields Phytolaccagenin) | koreascience.kr |

Development of Esculentic Acid Analogues for Structure-Activity Relationship Studies

The primary motivation for synthesizing esculentic acid derivatives is to conduct structure-activity relationship (SAR) studies. nih.gov SAR investigations aim to identify the specific structural features of a molecule that are responsible for its biological effects. By creating a series of related analogues and evaluating their activity, researchers can build a model of the chemical requirements for a desired biological outcome. frontiersin.orgmdpi.commdpi.com

For esculentic acid and its glycosides, SAR studies have provided key insights:

Role of Glycosylation: By comparing the biological activities of the aglycone (e.g., phytolaccagenin) and its derivatives with those of the corresponding glycosides (e.g., esculentoside A) and their derivatives, the influence of the sugar moieties can be determined. One study found that phytolaccagenin and its derivatives exhibited different activity profiles compared to esculentoside A and its derivatives. nih.gov

Importance of Specific Functional Groups: Derivatization at the C-3, C-28, and C-30 positions helps to probe the importance of these sites. For example, modifying the C-28 carboxylic acid can impact the molecule's interaction with biological targets and alter its pharmacokinetic properties. researchgate.net

Improving Activity: The goal of many SAR studies is to develop new analogues with improved potency, selectivity, or other desirable properties compared to the parent compound. researchgate.netnih.govrsc.org For instance, the synthesis of various ester and amide derivatives of related triterpenes has, in some cases, led to compounds with enhanced anticancer or anti-inflammatory activity. researchgate.netmdpi.com

Through the systematic synthesis and evaluation of esculentic acid analogues, a deeper understanding of how these natural products function at a molecular level is achieved, paving the way for the development of new therapeutic agents. nih.gov

Biological Activities and Molecular Mechanisms in Vitro and Preclinical Models

Anti-inflammatory and Immunomodulatory Activities

Esculentic acid has been shown to possess potent anti-inflammatory effects. nih.gov These effects are mediated through various mechanisms, including the inhibition of key inflammatory enzymes, modulation of pro-inflammatory signaling molecules, and interaction with critical proteins involved in the inflammatory cascade.

Inhibition of Cyclooxygenase-2 (COX-2) Expression and Activity

Esculentic acid has been identified as a novel and selective inhibitor of cyclooxygenase-2 (COX-2). nih.govmedchemexpress.com COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of prostaglandins (B1171923). nih.gov Studies have shown that esculentic acid can effectively suppress COX-2 protein expression, which is a mechanism similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govchemfaces.com This inhibition of COX-2 is a key contributor to the anti-inflammatory properties of esculentic acid. dcmhi.com.cn In preclinical models, esculentic acid has been shown to reduce lipopolysaccharide (LPS)-induced endotoxic shock by regulating the expression of COX-2 proteins. dcmhi.com.cnnih.gov

Modulation of Pro-inflammatory Cytokines (TNF-α, IL-6) and Mediators (PGE2, Nitric Oxide)

A key aspect of esculentic acid's anti-inflammatory action is its ability to modulate the production of pro-inflammatory cytokines and mediators. In in-vitro studies using lipopolysaccharide (LPS)-induced mouse peritoneal macrophages, esculentic acid demonstrated a significant inhibitory effect on the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, it has been shown to decrease the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.govd-nb.info The reduction in PGE2 production is directly linked to the inhibition of COX-2 expression. nih.gov In mouse models of endotoxic shock, esculentic acid treatment led to decreased serum and tissue levels of TNF-α, IL-6, NO, and PGE2. nih.gov

| Mediator | Effect of Esculentic Acid | Model System |

|---|---|---|

| TNF-α | Inhibition/Reduction | LPS-induced mouse peritoneal macrophages, Endotoxic shock mouse model |

| IL-6 | Inhibition/Reduction | LPS-induced mouse peritoneal macrophages, Endotoxic shock mouse model |

| PGE2 | Inhibition/Reduction | LPS-induced mouse peritoneal macrophages, Endotoxic shock mouse model |

| Nitric Oxide (NO) | Reduction | Endotoxic shock mouse model |

Impact on Signaling Pathways (e.g., MAPK pathway)

The anti-inflammatory effects of esculentic acid are also associated with its influence on intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. biomolther.org The MAPK pathway is a critical regulator of cellular processes, including inflammation. medsci.orgmdpi.com While direct studies on esculentic acid's comprehensive impact on the MAPK pathway are still emerging, related compounds from Phytolacca have been shown to suppress inflammatory responses through inhibition of the MAPK signaling pathway. medchemexpress.com For instance, Esculentoside A, a saponin (B1150181) from Phytolacca esculenta, inhibits the nuclear factor kappa B (NF-κB) and MAPK signaling pathways. medchemexpress.com This suggests that esculentic acid may exert its anti-inflammatory effects by modulating key kinases within this cascade, such as ERK, JNK, and p38. biomolther.orgmedsci.org

Interaction with High-Mobility Group Box 1 (HMGB1) Protein

Research has indicated a potential interaction between compounds from Phytolacca and the High-Mobility Group Box 1 (HMGB1) protein. HMGB1 is a nuclear protein that can be released from cells during inflammation and acts as a potent pro-inflammatory cytokine. A molecular modeling study of Esculentoside A, a glycosylated product of esculentic acid, showed it binding to the A-box of the HMGB1 protein. dcmhi.com.cn This interaction is significant as the A-box of HMGB1 is known to be involved in its pro-inflammatory activity. By binding to this region, esculentic acid derivatives may interfere with the protein's ability to promote inflammation.

Anti-Complement Activity

Esculentic acid has demonstrated anti-complement activity, specifically against the classical pathway of the complement system. chemfaces.comnii.ac.jp The complement system is a part of the innate immune system that plays a role in inflammation. In a study evaluating various ursane-type triterpenoids, esculentic acid exhibited anti-complement activity with an IC50 value of 56 μM. chemfaces.com This suggests that esculentic acid can inhibit the hemolytic activity of human serum against erythrocytes, which is a measure of complement activation. chemfaces.comnii.ac.jp The presence of a carboxylic group in these types of triterpenoids appears to be important for this inhibitory activity. nii.ac.jp

| Compound | Anti-Complement Activity (IC50) |

|---|---|

| Esculentic acid | 56 μM |

Antiproliferative and Cytotoxic Mechanisms

In addition to its anti-inflammatory properties, esculentic acid and its derivatives have been investigated for their potential antiproliferative and cytotoxic effects against various cancer cell lines. The mechanisms underlying these activities are thought to involve the induction of apoptosis and inhibition of cell proliferation.

Studies on ursolic acid, a structurally related triterpenoid (B12794562), have shown significant cytotoxic activities against human cancer cell lines, including nasopharyngeal carcinoma, oral epidermoid carcinoma, and colorectal carcinoma cells, with IC50 values in the low micromolar range. researchgate.net While specific data on the cytotoxic IC50 values for esculentic acid across a wide range of cancer cell lines is still being established, the general activity of related triterpenoids suggests a promising area for further research into its anticancer potential.

Inhibition of Specific Cell Type Proliferation (e.g., cancer cell lines)

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, and cell cycle arrest are common mechanisms through which phytochemicals exert their anticancer effects. scispace.comijpsdronline.com For many natural compounds, these effects are well-documented, often involving the regulation of proteins like caspases and cyclins. researchgate.netnih.gov However, specific studies demonstrating that esculentic acid induces apoptosis or causes cell cycle arrest in particular cell lines, and the mechanistic details of these processes, are not clearly detailed in the current body of scientific literature.

Molecular Targets and Pathways (e.g., AKT1, MAPK1, MAPK3, CK2)

The PI3K/AKT/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. mdpi.comnih.gov These pathways are, therefore, key targets for many potential therapeutic agents. nih.govthermofisher.com The protein kinase CK2 is also recognized for its role in cancer, often cross-regulating pathways like AKT. nih.gov Despite the importance of these targets, research specifically identifying and confirming esculentic acid's interaction with and modulation of AKT1, MAPK1, MAPK3, or CK2 is not present in the available literature.

Enzyme Inhibition Studies (Beyond COX-2)

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a crucial enzyme for the digestion and absorption of dietary fats, making it a prime target for developing anti-obesity agents. nih.govejgm.co.ukscielo.org.mx Various natural products, including saponins (B1172615) and polyphenols, have been investigated for their potential to inhibit this enzyme. nih.govmdpi.com While the inhibitory activities of numerous plant extracts and their components have been reported, specific studies quantifying the inhibitory effect (e.g., IC50 value) of purified esculentic acid on pancreatic lipase have not been found in the reviewed literature.

Modulation of P-glycoprotein (P-gp) Function

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling therapeutic agents, thereby reducing their efficacy. mdpi.comnih.govfrontiersin.org Modulation of P-gp function is a significant strategy to overcome MDR. scielo.brmdpi.com The interaction of various natural compounds with P-gp has been a subject of interest. However, there is currently no specific scientific literature available that describes or quantifies the modulatory effects of esculentic acid on P-gp function.

Interactions with Cytochrome P450 Enzymes (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are essential for the metabolism of a vast number of drugs and xenobiotics. medsafe.govt.nzwikipedia.org Inhibition or induction of these enzymes by natural compounds can lead to significant herb-drug interactions. mdpi.com Studies on related triterpenoids, such as oleanolic acid and ursolic acid, have shown that they can inhibit certain CYP isoforms. nih.gov Nonetheless, specific research detailing the in vitro inhibitory or inductive interactions of esculentic acid with CYP3A4 or other CYP enzymes is currently absent from the scientific literature. fda.gov

Antioxidant Properties and Cellular Protective Mechanisms

Triterpenoid compounds, including esculentic acid, are recognized for their potential health benefits, which are often linked to their antioxidant capabilities. Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are unstable molecules generated during normal metabolism and in response to environmental stressors. nih.gov An overabundance of ROS can lead to oxidative stress, a condition that damages lipids, proteins, and nucleic acids, contributing to cellular injury. nih.gov

The antioxidant mechanisms of many triterpenoids are well-documented. For instance, a related triterpenoid, oleanolic acid, is known to exert strong antioxidant effects by boosting the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). patsnap.com These enzymes are crucial components of the cell's defense system, as they neutralize harmful ROS. patsnap.com While the specific molecular mechanisms of esculentic acid's antioxidant activity are not as extensively detailed, its structure as a triterpene suggests it may operate through similar pathways. This includes directly scavenging free radicals and enhancing the body's own antioxidant defenses to protect against oxidative damage. patsnap.comauctoresonline.org Studies have noted that metabolomic changes involving esculentic acid are linked to responses to oxidative stress, further suggesting its role in cellular protective mechanisms. researchgate.net

The primary mechanisms by which antioxidants confer cellular protection include:

Direct Radical Scavenging: Neutralizing free radicals by donating an electron, thereby stabilizing the reactive molecule and preventing a cascade of oxidative damage. mdpi.com

Enhancement of Endogenous Antioxidant Enzymes: Upregulating the production and activity of enzymes such as SOD, CAT, and GPx, which convert ROS into less harmful substances. patsnap.com

Inhibition of Pro-oxidant Enzymes: Reducing the activity of enzymes that generate ROS.

Effects on Endotoxic Shock Models (Preclinical)

Esculentic acid has demonstrated significant protective effects in preclinical mouse models of endotoxic shock, a life-threatening condition caused by a severe inflammatory response to bacterial endotoxins like lipopolysaccharide (LPS). chemfaces.com Research shows that pretreatment with esculentic acid can mitigate the severe impacts of LPS-induced shock. chemfaces.com

In a study using Kunming mice, esculentic acid administration prior to LPS exposure led to a marked increase in the survival rate. chemfaces.com The protective mechanism appears to be rooted in its ability to modulate the inflammatory response. Specifically, esculentic acid was found to decrease the systemic levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). chemfaces.comunimore.it Concurrently, it increased the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), helping to rebalance (B12800153) the immune response. chemfaces.com

Furthermore, the compound reduced the production of other pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). chemfaces.com Histopathological analysis revealed that esculentic acid also attenuated tissue damage in the lungs, liver, and kidneys by down-regulating the expression of Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory pathway. chemfaces.com These findings collectively indicate that esculentic acid's protective effects against endotoxic shock are mediated by its potent anti-inflammatory properties. chemfaces.comchemfaces.com

Table 1: Preclinical Effects of Esculentic Acid in LPS-Induced Endotoxic Shock Model Data sourced from a study on Kunming mice. chemfaces.com

| Parameter Measured | Observed Effect of Esculentic Acid | Specific Findings |

|---|---|---|

| Survival Rate | Increased | Significantly improved survival compared to the LPS-only group. |

| Pro-inflammatory Cytokines | Decreased | Reduced serum levels of TNF-α and IL-6. |

| Anti-inflammatory Cytokines | Increased | Elevated serum levels of IL-10. |

| Pro-inflammatory Mediators | Decreased | Lowered levels of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). |

| Enzyme Expression | Decreased | Reduced protein expression of COX-2 in lung, liver, and kidney tissues. |

Broad-Spectrum Biological Activity

Beyond its anti-inflammatory and potential antioxidant effects, esculentic acid exhibits a range of other biological activities, highlighting its potential as a versatile bioactive compound. This activity has been noted against various organisms, including insects, fungi, and bacteria.

Research has identified that esculentic acid possesses notable insecticidal and larvicidal properties. chemfaces.comdcmhi.com.cn Extracts from Phytolacca species, which contain esculentic acid, have shown efficacy as larvicidal agents. scispace.com

The compound's antifungal activity is also documented. One study determined a specific Minimum Inhibitory Concentration (MIC) value of 12.5 μg/mL for esculentic acid against the pathogenic fungus Candida albicans, indicating potent activity.

In the realm of antibacterial action, esculentic acid has shown effectiveness against specific bacteria. It has been reported to be active against Propionibacterium acnes, a bacterium linked to skin conditions, and Mycobacterium marinum, a non-tuberculous mycobacterium. chemfaces.comunimore.it

Table 2: Summary of Broad-Spectrum Biological Activities of Esculentic Acid

| Activity Type | Target Organism/Model | Key Research Finding | Citation(s) |

|---|---|---|---|

| Insecticidal | General | Exhibits high insecticidal effects. | chemfaces.comdcmhi.com.cn |

| Larvicidal | Insect Larvae | Extracts containing the compound show larvicidal activity. | scispace.com |

| Antifungal | Candida albicans | Shows potent activity with a MIC value of 12.5 μg/mL. | |

| Antibacterial | Propionibacterium acnes | Demonstrates antibacterial activity. | chemfaces.com |

| Antibacterial | Mycobacterium marinum | Shows activity against this mycobacterium. | unimore.it |

Structure Activity Relationship Sar and Computational Studies

Derivation of Structure-Activity Relationships for Biological Activities

The biological activity of triterpenoids like esculentic acid is intrinsically linked to their three-dimensional structure and the presence of specific functional groups. Structure-activity relationship (SAR) studies aim to identify these key molecular features that govern the compound's interaction with biological targets.

Research on various triterpenoic acids has provided insights into the structural requirements for certain biological effects, such as cytotoxicity against cancer cell lines. researchgate.net For instance, studies comparing esculentic acid with other similar compounds, such as asiatic acid, ursolic acid, and oleanolic acid, help in discerning the importance of the number and position of hydroxyl groups and the nature of the carbon skeleton (ursane, oleanane (B1240867), etc.) for their activity. researchgate.net The presence and orientation of these functional groups can significantly influence the molecule's ability to bind to target proteins and elicit a biological response.

Future research directions in the SAR of esculentic acid should focus on systematic modifications of its structure to probe the impact on its various reported activities. frontiersin.org This could involve the synthesis of derivatives with alterations at the hydroxyl and carboxylic acid moieties to establish a more definitive SAR profile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of esculentic acid with various protein targets and can provide insights into its mechanism of action.

Studies have identified esculentic acid as a potential bioactive compound through computational screening against various protein targets. researchgate.net For example, in a study investigating phytochemicals from Diplazium esculentum for their potential against melanoma, esculentic acid was identified as one of the active ingredients. researchgate.netresearchgate.net Molecular docking simulations in such studies help to visualize and quantify the interactions, such as hydrogen bonds and hydrophobic interactions, between esculentic acid and the amino acid residues in the active site of a target protein.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a measure of the strength of the interaction. itmedicalteam.pl Lower binding energies typically indicate a more favorable interaction. For instance, docking studies with other phytochemicals have demonstrated how different ligands exhibit varying binding scores against the same target, highlighting the specificity of these interactions. itmedicalteam.pl

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Esculentic acid | AKT1 | Data not available | Data not available |

| Makisterone-C | AKT1 | Data not available | Data not available |

| Stigmast-5-en-3-ol | AKT1 | Data not available | Data not available |

| Rutin | AKT1 | Data not available | Data not available |

This table is illustrative and based on the identification of esculentic acid as a potential ligand in computational studies. researchgate.netresearchgate.net Specific binding affinity values and interacting residues for esculentic acid from these studies are not publicly available.

Molecular Dynamics Simulations to Assess Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations track the movements of atoms and molecules, providing insights into the conformational changes and the persistence of key interactions within the binding pocket.

In studies involving phytochemicals, MD simulations are used to validate the results of molecular docking. researchgate.net By simulating the behavior of the esculentic acid-protein complex in a solvated environment, researchers can assess the stability of the predicted binding pose. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the protein. researchgate.net

A stable complex in an MD simulation, characterized by low RMSD values and persistent hydrogen bonding, lends greater confidence to the binding mode predicted by docking. researchgate.net These simulations are crucial for confirming that the ligand remains securely bound within the target's active site, which is a prerequisite for its biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. scirp.orgmdpi.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a set of active compounds. frontiersin.org

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates. scirp.org

For a compound like esculentic acid, a pharmacophore model could be developed based on its interactions with a validated target. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups. Such a model could then be employed to screen for other molecules with similar pharmacophoric features, potentially leading to the discovery of new compounds with similar or improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. nih.gov

The process of developing a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties), and then using statistical methods like multiple linear regression to build a predictive model. nih.govmdpi.com

A robust QSAR model can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. wikipedia.org This predictive capability is highly valuable in drug discovery for prioritizing the synthesis and testing of new molecules. For esculentic acid and its derivatives, a QSAR study could help to identify the key structural features that are most influential for a particular biological endpoint, thereby guiding the design of more potent analogues.

Future Research Avenues and Translational Potential Preclinical Perspective

Exploration of Unidentified Biological Pathways and Targets

The primary mechanism of action identified for esculentic acid is its anti-inflammatory activity, which is attributed to the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin (B15479496) E2 (PGE2). nih.gov This activity is complemented by its ability to modulate key inflammatory cytokines, decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine IL-10. nih.govnih.gov

However, the full spectrum of its molecular interactions is likely more complex. The diverse pharmacological effects traditionally associated with Phytolacca species suggest that compounds like esculentic acid may interact with multiple biological pathways beyond the well-defined COX-2-mediated inflammation. chemfaces.com Future research must prioritize the identification of novel molecular targets to build a comprehensive understanding of its bioactivity. Pivotal to this effort is the characterization of specific enzymes, receptors, or signaling cascades that esculentic acid directly binds to or modulates. ksabc.kr Unraveling these currently unidentified pathways is essential for discovering new therapeutic applications and understanding any potential off-target effects.

Discovery of Novel Esculentic Acid Derivatives and Glycosides

The genus Phytolacca is a rich source of structurally diverse triterpenoid (B12794562) saponins (B1172615). Research has already led to the isolation of novel compounds from these plants, such as the triterpenoid glycoside esculentoside J from Phytolacca esculenta. nih.gov Studies on related species like Phytolacca americana have revealed numerous other bioactive saponins, indicating a high potential for discovering new derivatives. researchgate.net For instance, one analysis detected as many as 60 distinct triterpenoid saponins in the roots of P. acinosa and P. americana.

Future research should focus on the systematic isolation and structural elucidation of new esculentic acid-related compounds from various Phytolacca species. nih.gov This exploration could yield novel derivatives or glycosides with enhanced potency, selectivity, or improved pharmacokinetic profiles. Each new compound represents a potential lead for drug development with unique therapeutic properties.

Table 1: Examples of Triterpenoids and Glycosides from Phytolacca Species

| Compound Name | Plant Source | Reference |

| Esculentoside J | Phytolacca esculenta | nih.gov |

| Phytolaccasaponins N-1 to N-5 | Phytolacca americana | researchgate.net |

| Phytolaccagenin (B1677769) | Phytolacca acinosa, P. americana | ksabc.kr |

| Esculentoside A | Phytolacca acinosa | researchgate.net |

| Phytolaccoside B | Phytolacca americana | researchgate.nettandfonline.com |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Current mechanistic studies on esculentic acid have utilized standard preclinical models, such as lipopolysaccharide (LPS)-induced mouse peritoneal macrophages and murine models of endotoxic shock. nih.govnih.gov While valuable, these models may not fully replicate the complex physiology of human tissues and diseases. nih.gov

The next phase of research requires the adoption of advanced, complex in vitro models (CIVMs) that offer greater physiological relevance. nih.gov These models, which include patient-derived organoids and microfluidic organ-on-a-chip systems, can better mimic the microarchitecture and function of native human organs. nih.gov For example, a "joint-on-a-chip" could provide deeper insights into esculentic acid's effects on rheumatoid arthritis, while an "intestine-liver-on-chip" could be used to predict its oral absorption and first-pass metabolism. nih.gov These sophisticated platforms can help bridge the gap between traditional cell cultures and in vivo systems, allowing for more accurate mechanistic and toxicological assessments before moving to more complex trials. nih.govsemanticscholar.org

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Esculentic Acid Research

Omics technologies provide a powerful, unbiased approach to understanding the systemic biological effects of a compound. nih.govnih.gov Proteomics allows for the large-scale analysis of protein expression and function, while metabolomics profiles the comprehensive set of small molecule metabolites in a biological system. cornell.edunih.gov The application of these technologies can generate a global overview of the cellular and physiological changes induced by esculentic acid. cornell.edu

A study on Esculentoside A, a related saponin (B1150181), has already demonstrated the power of this approach by combining non-targeted metabolomics with network toxicology to investigate its potential hepatotoxicity, identifying key metabolic pathways such as glycerophospholipid and tryptophan metabolism. researchgate.net Applying similar integrated multi-omics strategies to esculentic acid research could reveal:

Novel Biomarkers: Identifying specific proteins or metabolites that change in response to esculentic acid could serve as biomarkers for its efficacy or safety. mdpi.com

Mechanism of Action: A comprehensive analysis of changes in the proteome and metabolome can elucidate the broader biological pathways modulated by the compound, confirming known targets and revealing new ones. nih.govmdpi.com

Off-Target Effects: Omics profiling can help identify unintended molecular interactions, providing a clearer picture of the compound's safety profile. semanticscholar.org

This systems-level data is invaluable for generating new hypotheses and building a more complete understanding of esculentic acid's pharmacological footprint. cornell.edu

Investigation into Biosynthetic Engineering for Sustainable Production

The production of natural products like esculentic acid often relies on extraction from plant sources, which can be inefficient and environmentally unsustainable. nih.gov Biosynthetic engineering offers a promising alternative for the large-scale, sustainable production of complex molecules. nih.govdtu.dk This field involves engineering the metabolic pathways of microorganisms, such as yeast or bacteria, to produce desired chemical compounds. nih.govresearchgate.net

Future research should explore the feasibility of producing esculentic acid through engineered biosynthetic pathways. This would involve:

Identifying and characterizing the specific enzymes involved in the natural biosynthetic pathway of esculentic acid in Phytolacca.

Transferring the relevant genes into a suitable microbial host.

Optimizing the metabolic pathways within the host organism to maximize yield and efficiency. chalmers.secore.ac.uk

Developing a bio-based production strategy would not only ensure a stable and sustainable supply for research and potential commercialization but also reduce reliance on agricultural harvesting. rsc.orgnih.gov

Preclinical Development of Esculentic Acid as a Research Tool or Lead Compound

With its well-defined anti-inflammatory activity, esculentic acid is a strong candidate for preclinical development. nih.govnih.gov It can serve a dual purpose as both a valuable research tool and a lead compound for drug discovery. researchgate.net

As a research tool , esculentic acid can be used to probe the molecular mechanisms of inflammation, particularly those involving the COX-2 pathway. Its specific inhibitory action makes it useful for studying the role of prostaglandins (B1171923) in various disease models.

As a lead compound , esculentic acid provides a natural scaffold for the development of novel anti-inflammatory agents. researchgate.net The lead optimization process would involve generating structural analogs through medicinal chemistry to improve pharmacological activity and reduce potential side effects. researchgate.netnuvisan.com A critical part of this preclinical development program involves comprehensive characterization of its ADME (absorption, distribution, metabolism, and excretion) properties and conducting rigorous safety pharmacology and toxicology studies to ensure its suitability for potential human trials. nuvisan.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.